1,2-Difluoropropane

Vue d'ensemble

Description

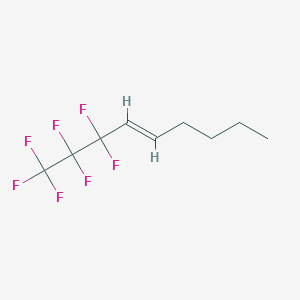

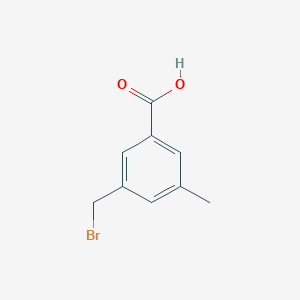

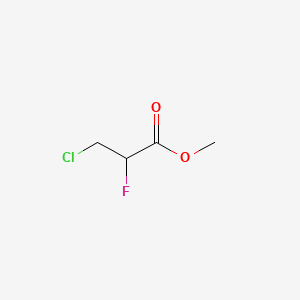

1,2-Difluoropropane is a molecule of interest in various chemical research areas due to its unique structural properties and reactivity. The molecule contains a propane backbone with two fluorine atoms attached to the first and second carbon atoms, which significantly influences its physical and chemical behavior.

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. For instance, the enantio- and diastereoselective synthesis of 1,2-difluorides has been achieved through chiral aryl iodide-catalyzed difluorination of cinnamamides, using HF-pyridine as a fluoride source and mCPBA as an oxidant . This method allows for the creation of compounds with vicinal, fluoride-bearing stereocenters. Another approach involves the one-pot synthesis of 2,2-difluoro-1,5-diketones from acylsilanes and trifluoromethyltrimethylsilane, which can be further transformed into gem-difluoro enones or substituted fluorophenols .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied using electron diffraction and other spectroscopic methods. For example, the molecular structure of 1,2-difluorotetrachloroethane has been determined, revealing the existence of trans and gauche isomeric forms . Similarly, the structure of 1-(difluoroboryl)pentaborane(9) has been elucidated, showing a pentaborane(9) cage with a difluoroboryl group substitution . The gas-phase structure of 1,2-difluoroethane has also been determined, indicating that only the gauche conformation is present .

Chemical Reactions Analysis

The reactivity of this compound derivatives in chemical reactions is a subject of interest. The radical polymerization of 1,1-difluoro-2-vinylcyclopropane has been reexamined, leading to a structural reassignment of the polymer based on NMR spectroscopy and other analytical techniques . Additionally, the synthesis of 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane represents a new class of organic polyvalent chlorine compounds, although its purification has been challenging .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The bond distances and angles in these molecules have been determined, providing insight into their geometric parameters . For instance, the C-F bond distance in 1,2-difluorotetrachloroethane is greater than in compounds with more than one fluorine atom bonded to a carbon atom . The conformational compositions of related compounds, such as 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane, have been studied, revealing a mixture of anti and gauche+ forms . The synthesis of perfluoro-1,2-dioxolane and its gas-phase structure have also been reported, showing a half-chair conformation with C2 symmetry .

Applications De Recherche Scientifique

Catalytic Difluorination of Alkenes

1,2-Difluoropropane is involved in catalytic, diastereoselective 1,2-difluorination of alkenes, utilizing a nucleophilic fluoride source and an oxidant in conjunction with an aryl iodide catalyst. This process, applicable to alkenes with various substitution patterns, produces vicinal difluoride products with high diastereoselectivities. Anchimeric assistance pathways are implicated in reactions of alkenes with neighboring Lewis basic functionality (Banik, Medley, & Jacobsen, 2016).

Deoxyfluorination of Carboxylic Acids

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent, enables efficient transformation of various carboxylic acids to acyl fluorides, including (hetero)aryl, alkyl, alkenyl, and alkynyl acids. This all-carbon-based fluorination reagent facilitates the synthesis of acyl fluorides and subsequent one-pot amidation reactions (Wang et al., 2021).

Molecular Structure and Interactions

1,3-Difluoropropane and its water complex were characterized using Fourier transform microwave spectroscopy and quantum chemical calculations. This study provided insights into the non-covalent interactions, molecular structure, and weak hydrogen bond parameters of 1,3-difluoropropane (Lu et al., 2019).

Enantioselective Synthesis

This compound plays a role in the enantio- and diastereoselective synthesis of 1,2-difluorides. This process uses HF-pyridine as a fluoride source and mCPBA as a stoichiometric oxidant. The method affords compounds containing vicinal, fluoride-bearing stereocenters (Haj, Banik, & Jacobsen, 2019).

Angular Dependence on Coupling Constants

Research on 1,2-difluoroethane, a closely related compound, indicates that the angular dependence of (1)J(CF) coupling constants is independent of hyperconjugation, influenced instead by overall molecular dipole (Freitas, Bühl, & O'Hagan, 2012).

Positron-Electron Annihilation Process

Studies on (2,2)-difluoropropane molecule revealed insights into the positron-electron annihilation process and the role of fluoride atoms' outermost 2s electrons in this process (Liu, Ma, & Zhu, 2016).

Safety and Hazards

1,2-Difluoropropane is classified as a highly flammable liquid and vapour. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its fumes, gas, mist, spray, or vapors. Use of personal protective equipment, including chemical impermeable gloves, is advised when handling this substance .

Mécanisme D'action

Target of Action

1,2-Difluoropropane is a chemical compound with the molecular formula C3H6F2

Mode of Action

Fluorinated compounds, in general, are known to participate in a variety of chemical reactions due to the presence of fluorine atoms . The presence of fluorine atoms can profoundly modify the physicochemical properties of the parent molecules . .

Biochemical Pathways

Fluorinated compounds can participate in a variety of biochemical reactions and can potentially affect multiple pathways . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of this compound

Propriétés

IUPAC Name |

1,2-difluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2/c1-3(5)2-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHQVNFSKOBBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596885 | |

| Record name | 1,2-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62126-90-3 | |

| Record name | 1,2-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate](/img/structure/B3031603.png)

![sodium;methyl 2,2-dimethyl-4,6-dioxo-5-[(Z)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexane-1-carboxylate](/img/structure/B3031609.png)

![2-Oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3031621.png)